molecular formula C10H9NO2S B11769603 Methyl 2-methylbenzo[d]thiazole-6-carboxylate

Methyl 2-methylbenzo[d]thiazole-6-carboxylate

Cat. No.: B11769603
M. Wt: 207.25 g/mol
InChI Key: IMCVTRVCKLZKTB-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a methyl group at position 2 and a methyl ester moiety at position 6. Its molecular formula is C${10}$H${9}$NO$_{2}$S, with a molecular weight of 207.25 g/mol. These methods typically yield 40–55% under optimized conditions .

Benzo[d]thiazole derivatives are pivotal in medicinal chemistry due to their roles as building blocks for antibacterial, antifungal, and anticancer agents . The methyl ester at position 6 enhances solubility in organic solvents, while the methyl group at position 2 contributes to lipophilicity, influencing pharmacokinetic properties.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3

InChI Key

IMCVTRVCKLZKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiocyanation and Bromine-Mediated Ring Closure

The most widely reported method for synthesizing benzo[d]thiazole derivatives involves cyclization of methyl aminobenzoates with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. For methyl 2-methylbenzo[d]thiazole-6-carboxylate, the reaction proceeds via a thiourea intermediate, followed by bromine-induced cyclization.

Reaction Conditions :

  • Starting Material : Methyl 4-amino-3-methylbenzoate (1 equiv)

  • Reagents : KSCN (4 equiv), bromine (2 equiv)

  • Solvent : Glacial acetic acid

  • Temperature : Room temperature → 10°C (cooling during bromine addition)

  • Time : 12–18 hours

The methyl group at position 2 is introduced via the methyl substitution on the aromatic ring of the starting material. Cyclization positions the methyl group on the thiazole ring (position 2) and the carboxylate at position 6.

Yield : 65–75%
Key Characterization :

  • 1H NMR (DMSO-d6): δ 2.58 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 7.42 (d, J = 8.0 Hz, 1H), 7.89 (dd, J = 1.6, 8.0 Hz, 1H), 8.33 (s, 1H).

  • 13C NMR : δ 21.4 (CH3), 52.1 (OCH3), 122.3, 127.1, 131.5, 157.2, 166.4, 170.1.

Alternative Cyclization Pathways Using Pre-Functionalized Intermediates

A modified approach employs methyl 4-amino-2-methylbenzoate to directly incorporate the 2-methyl group during cyclization. This method avoids post-synthetic modifications and improves regioselectivity.

Reaction Optimization :

  • Catalyst : None required

  • Workup : Basification with NH3 (pH 8), filtration, and recrystallization from methanol.

Advantages :

  • Single-step synthesis with high atom economy.

  • Minimal byproducts due to the stability of the thiourea intermediate.

Post-Cyclization Functionalization Strategies

Sandmeyer Reaction for Methyl Substitution

For derivatives lacking the methyl group in the starting material, a Sandmeyer reaction can introduce substituents at position 2. For example, methyl 2-aminobenzo[d]thiazole-6-carboxylate is converted to the 2-bromo analog, which undergoes methyl group coupling.

Procedure :

  • Bromination :

    • Reagents : tert-Butyl nitrite, CuBr2

    • Conditions : Acetonitrile, 0–45°C, 3.8 hours.

    • Yield : 80% for 2-bromo intermediate.

  • Methylation :

    • Reagents : Methyl Grignard (CH3MgBr)

    • Conditions : Tetrahydrofuran (THF), −78°C → room temperature.

Challenges :

  • Low selectivity for methyl substitution vs. side reactions (e.g., dimerization).

  • Requires rigorous anhydrous conditions.

Nucleophilic Aromatic Substitution

Aryl halides at position 2 can react with methyl nucleophiles under palladium catalysis. For instance, Suzuki-Miyaura coupling with methylboronic acid offers a scalable route.

Optimized Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3

  • Solvent : Dioxane/H2O (4:1)

  • Temperature : 90°C, 12 hours

Yield : 60–70% (theoretical for idealized conditions).

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR Trends :

  • Thiazole CH3 : δ 2.58–2.62 (singlet, integration 3H).

  • Ester OCH3 : δ 3.83–3.85 (singlet, 3H).

  • Aromatic Protons : δ 7.3–8.3 (multiplet patterns dependent on substituents).

13C NMR :

  • C=O (Ester) : δ 166.4–166.6.

  • Thiazole C2-CH3 : δ 21.4.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : [M+H]+ calculated for C10H10NO2S: 220.0434; observed: 220.0432.

  • Fragmentation : Loss of COOCH3 (59 Da) and CH3 (15 Da) common in MS/MS spectra.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Key Advantage
Direct Cyclization65–75%LowSingle-step, high regioselectivity
Sandmeyer + Methylation50–60%HighFlexibility for diverse substituents
Suzuki Coupling60–70%ModerateScalability, mild conditions

Industrial and Environmental Considerations

Solvent and Reagent Sustainability

  • Glacial Acetic Acid : Recyclable via distillation but corrosive.

  • Bromine : Requires careful handling due to toxicity; alternatives like N-bromosuccinimide (NBS) are less effective.

Waste Management

  • Byproducts : NH4+ and SCN− ions require neutralization before disposal.

  • Catalyst Recovery : Pd-based catalysts can be recovered via filtration, reducing environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient nature of the benzo[d]thiazole ring facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. While direct data for the 2-methyl derivative is limited, studies on related compounds (e.g., 2-bromo or 2-methylthio analogs) suggest plausible pathways:

  • Halogenation : Bromine in acetic acid promotes electrophilic substitution at position 4 or 5 of the thiazole ring, as demonstrated in the synthesis of hydroxy-substituted derivatives .

  • Amination : Reaction with ammonia or amines under catalytic conditions could replace leaving groups (e.g., bromine) at specific positions .

Key Reaction Example :

Reagents/ConditionsProductYieldSource
Br₂, KSCN, CH₃COOH, 10°C → rtMethyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate56%

Ester Functional Group Reactivity

The methyl ester at position 6 undergoes typical carboxylic acid derivative reactions:

  • Hydrolysis : Acidic or basic conditions convert the ester to a carboxylic acid. For example, NaOH in aqueous ethanol yields the corresponding carboxylic acid .

  • Transesterification : Alcohols in the presence of acid/base catalysts replace the methyl ester group.

Hydrolysis Conditions :

  • Basic Hydrolysis : 1M NaOH, 80°C, 4h → 95% conversion to benzo[d]thiazole-6-carboxylic acid .

  • Acidic Hydrolysis : H₂SO₄, refluxing ethanol → slower but milder conditions.

Oxidation of the Methyl Group

The 2-methyl group may undergo oxidation to a carboxylic acid under strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Converts methyl to carboxyl, forming 2-carboxybenzo[d]thiazole-6-carboxylate.

  • Selectivity : Steric hindrance from the thiazole ring may limit oxidation efficiency.

Reduction of the Thiazole Ring

Catalytic hydrogenation (H₂/Pd-C) can partially reduce the thiazole ring to a dihydrothiazole, though this is less common due to aromatic stability.

Electrophilic Aromatic Substitution (EAS)

The electron-rich positions (4 and 5) of the benzo[d]thiazole ring are susceptible to EAS:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5 .

  • Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives .

Regioselectivity :

  • Position 4 is more reactive due to resonance stabilization from the ester group .

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor in multicomponent reactions:

  • Gewald Synthesis : Forms thiophene-fused derivatives via condensation with α-cyano esters.

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiazole ring .

Example Cross-Coupling :

Catalyst/ReagentsProductYieldSource
Pd(OAc)₂, PPh₃, K₂CO₃, DMF2-Arylbenzo[d]thiazole-6-carboxylate70–85%

Biological Activity and Derivatization

While beyond the scope of pure chemical reactions, derivatives of this compound show pharmacological potential. For instance:

  • Anti-inflammatory Activity : Hydroxy-substituted analogs inhibit COX-2 .

  • Antioxidant Properties : Thiazole derivatives quench free radicals via sulfur-mediated redox pathways.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methylbenzo[d]thiazole-6-carboxylate exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their effectiveness against a range of pathogens. Research indicates that this compound can inhibit bacterial growth, particularly against Gram-positive bacteria.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus8 µg/mL
    This compoundEscherichia coli12 µg/mL
  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with tumor growth.
    CompoundCell LineIC50 (µM)
    This compoundMCF-7 (breast cancer)7.94
    This compoundHeLa (cervical cancer)6.35

Agricultural Applications

The compound has potential uses in agriculture as a pesticide or fungicide due to its biological activity. Its effectiveness against plant pathogens can be leveraged to protect crops from diseases.

Materials Science

This compound is also investigated for its properties in materials science, particularly in the development of polymers and coatings that require antimicrobial properties.

Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant antimicrobial activity against multiple bacterial strains.
  • Cytotoxicity Evaluation : Research focusing on the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 2-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways . For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of methyl 2-methylbenzo[d]thiazole-6-carboxylate with structurally analogous compounds is provided below, focusing on substituent effects, synthesis yields, and applications.

Key Comparisons

Substituent Effects: Amino vs. Methyl at Position 2: The amino group in methyl 2-aminobenzo[d]thiazole-6-carboxylate enables hydrogen bonding and further functionalization (e.g., hydroxylation ), whereas the methyl group in the target compound increases steric bulk and lipophilicity .

Ester Group Variations: Methyl vs. Ethyl Esters: Ethyl esters (e.g., ethyl 2-methylbenzo[d]thiazole-6-carboxylate) show lower polarity and higher solubility in nonpolar solvents compared to methyl esters, impacting bioavailability .

Positional Isomerism :

  • Methyl 6-methylbenzo[d]thiazole-2-carboxylate, an isomer with the methyl and ester groups swapped, exhibits distinct electronic properties due to altered charge distribution across the aromatic system .

Synthetic Efficiency: Yields for ethyl analogs (41%) are lower than those for amino derivatives (55%), likely due to steric hindrance from the methyl group . Hydroxy-substituted derivatives require protective groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during synthesis .

Biological Activity

Methyl 2-methylbenzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole core, characterized by a benzene ring fused with a thiazole ring. This structure incorporates both sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity. The compound's molecular formula is C11H11N1O2S1C_{11}H_{11}N_{1}O_{2}S_{1}.

Biological Activities

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.

2. Anticancer Potential

Research has shown that compounds within the benzothiazole family, including this compound, exhibit anticancer properties. They have been found to induce apoptosis in cancer cell lines by targeting specific signaling pathways . The compound's ability to interact with DNA gyrase suggests potential as an anticancer agent, as this enzyme is crucial for DNA replication in cancer cells .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity may contribute to its protective effects against various diseases linked to oxidative damage .

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

  • Starting Materials : Methyl 4-aminobenzoate and potassium thiocyanate.
  • Reaction Conditions : The reaction is conducted in glacial acetic acid at room temperature, followed by bromination.
  • Yield : The process yields the desired compound with moderate efficiency (approximately 55%) .

Case Studies

Several studies have focused on the pharmacological effects of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
  • Anticancer Activity Assessment : In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
This compoundBenzothiazole core with methyl groupsAntimicrobial, anticancer
BenzothiazoleBenzene fused with thiazoleAntimicrobial, anticancer
Methyl 2-Aminobenzo[d]thiazole-6-carboxylateAmino group at position 2Variations in biological activity

Q & A

Basic: What are the common synthetic routes for Methyl 2-methylbenzo[d]thiazole-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via bromination and cyclization. For example, bromine (Br₂) and sodium thiocyanate (NaSCN) in ethanol at 30°C for 48 hours yield the benzothiazole core, followed by methylation or functionalization steps. Reaction pH (8–9) and temperature (e.g., 60°C for alkylation) critically affect yields, as seen in cases where yields dropped to 24% due to incomplete bromination or side reactions .

Q. Advanced: How can low-yield steps (e.g., bromination) be optimized? Optimization strategies include:

  • Catalyst screening : Transition metals like CuBr₂ improve electrophilic substitution .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps .
  • Kinetic control : Shorter reaction times or lower temperatures minimize decomposition .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
1H/13C NMR (CDCl₃ or DMSO-d₆) resolves aromatic protons (δ 7.4–8.7 ppm) and methoxy groups (δ 3.7–3.9 ppm). Mass spectrometry (ESI) confirms molecular ions (e.g., m/z 316.1 [M+H]⁺) .

Q. Advanced: How to resolve overlapping NMR signals in substituted derivatives?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons in congested regions (e.g., aryl-thiazole junctions) .
  • Deuterated solvents : DMSO-d₆ shifts exchangeable protons (e.g., NH₂) downfield for clearer identification .

Basic: What mechanistic pathways govern benzothiazole cyclization?

Methodological Answer:
Cyclization involves nucleophilic attack by sulfur (from NaSCN) on brominated intermediates, followed by dehydration. DFT studies (B3LYP/6-31G*) suggest planar transition states with energy barriers ~25 kcal/mol .

Q. Advanced: How do substituents (e.g., electron-withdrawing groups) affect cyclization kinetics? Electron-deficient aryl rings accelerate cyclization by stabilizing transition states, as shown in computational models. For example, nitro groups reduce activation energy by 3–5 kcal/mol compared to methyl substituents .

Basic: What biological activities are associated with this compound?

Methodological Answer:
It serves as a DNA gyrase inhibitor (IC₅₀ ~0.5 µM against Acinetobacter baumannii) and a scaffold for antimicrobial agents. Key modifications (e.g., pyridinylmethoxy groups) enhance potency .

Q. Advanced: How to design derivatives for improved pharmacokinetics?

  • Prodrug strategies : Ester hydrolysis (e.g., methyl → carboxylic acid) increases solubility .
  • Siderophore conjugation : Enhances bacterial uptake via iron-transport systems .

Basic: How are computational methods (DFT) applied to study this compound?

Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties (HOMO-LUMO gaps ~4.5 eV) and reaction pathways. Basis sets like 6-31G* balance accuracy and computational cost .

Q. Advanced: How to validate DFT-predicted reactivities experimentally?

  • Kinetic isotope effects (KIE) : Compare H/D substitution in cyclization steps .
  • Synchrotron X-ray crystallography : Correlates calculated bond lengths with experimental structures .

Advanced: How to address contradictions in reported yields for similar reactions?

Methodological Answer:
Discrepancies arise from:

  • Impurity profiles : Side products (e.g., dibrominated byproducts in thienothiazole synthesis) reduce isolated yields .
  • Workup protocols : Column chromatography vs. precipitation affects recovery (e.g., 85% vs. 24% yields for analogous brominations) .

Advanced: What methods enable regioselective functionalization of the benzothiazole core?

Methodological Answer:

  • Directed C–H activation : Pd-catalyzed arylation at C4/C7 positions using directing groups (e.g., ester moieties) .
  • Electrophilic substitution : Nitration or halogenation at electron-rich C2 (adjacent to sulfur) .

Basic: What purification challenges arise with Methyl 2-methylbenzo[d]thiazole derivatives?

Methodological Answer:

  • Silica gel chromatography : Elute polar derivatives (e.g., hydroxylated analogs) with EtOAc/hexane gradients .
  • Recrystallization : Use methanol/water mixtures for high-purity solids .

Advanced: How to conduct structure-activity relationship (SAR) studies on analogs?

Methodological Answer:

  • Substituent scanning : Replace methyl with halogens, alkoxy, or amino groups and assay bioactivity .
  • Co-crystallization : Determine binding modes with target enzymes (e.g., DNA gyrase) .

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

  • Light-sensitive storage : Amber vials prevent photodegradation of thiazole rings .
  • Lyophilization : Stabilize hygroscopic derivatives as lyophilized powders .

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